

# Synthesis and Characterization of CZ830

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## Compound of Interest

Compound Name: CZ830

Cat. No.: B606910

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The synthesis of **CZ830** is achieved through a multi-step process, beginning with commercially available starting materials and culminating in the final active pharmaceutical ingredient. The overall synthetic yield and purity of the final compound are critical parameters that are closely monitored throughout the process.

Table 1: Summary of Synthesis Steps and Yields for **CZ830**

Step	Reaction	Reactants	Solvent	Reaction Time (h)	Yield (%)
1	Suzuki Coupling	2-bromo-5-fluoropyridine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol	Toluene/Ethanol	12	85
2	Buchwald-Hartwig Amination	Intermediate from Step 1, 4-aminobenzonitrile	Dioxane	8	78
3	Final Product Formation	Intermediate from Step 2, isobutyl chloroformate	Tetrahydrofuran	4	92

Table 2: Physicochemical Properties of **CZ830**

Property	Value
Molecular Formula	C <sub>23</sub> H <sub>18</sub> FN <sub>5</sub> O
Molecular Weight	411.43 g/mol
Appearance	White to off-white solid
Melting Point	188-192 °C
Solubility	Soluble in DMSO, sparingly soluble in methanol

## Experimental Protocols

### Synthesis of CZ830

A detailed step-by-step protocol for the synthesis of **CZ830** is provided below, outlining the specific reagents, conditions, and work-up procedures.

### Step 1: Suzuki Coupling

To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in a 3:1 mixture of toluene and ethanol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.1 eq), and a 2M aqueous solution of sodium carbonate (2.5 eq) were added. The mixture was degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) was then added, and the reaction mixture was heated to 80°C for 12 hours under an argon atmosphere. After cooling to room temperature, the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired intermediate.

### Step 2: Buchwald-Hartwig Amination

The intermediate from Step 1 (1.0 eq) and 4-aminobenzonitrile (1.2 eq) were dissolved in dioxane. Sodium tert-butoxide (1.5 eq), BINAP (0.05 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.025 eq) were added. The reaction vessel was sealed and heated to 100°C for 8 hours. The reaction mixture was then cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by flash chromatography (ethyl acetate/hexanes gradient) to yield the aminated intermediate.

### Step 3: Final Product Formation

The intermediate from Step 2 (1.0 eq) was dissolved in anhydrous tetrahydrofuran and cooled to 0°C. Triethylamine (1.5 eq) was added, followed by the dropwise addition of isobutyl chloroformate (1.1 eq). The reaction was stirred at 0°C for 1 hour and then at room temperature for 3 hours. The reaction was quenched with water, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The resulting solid was recrystallized from ethanol to provide pure **CZ830**.

## Purification of CZ830

The final purification of **CZ830** is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Conditions:

- Column: C18, 5  $\mu$ m, 4.6 x 150 mm
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient: 10-90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm

The fractions containing the pure product were collected, and the solvent was removed under reduced pressure to yield the final compound with a purity of >99%.

## Visualizations

### CZ830 Synthesis Workflow

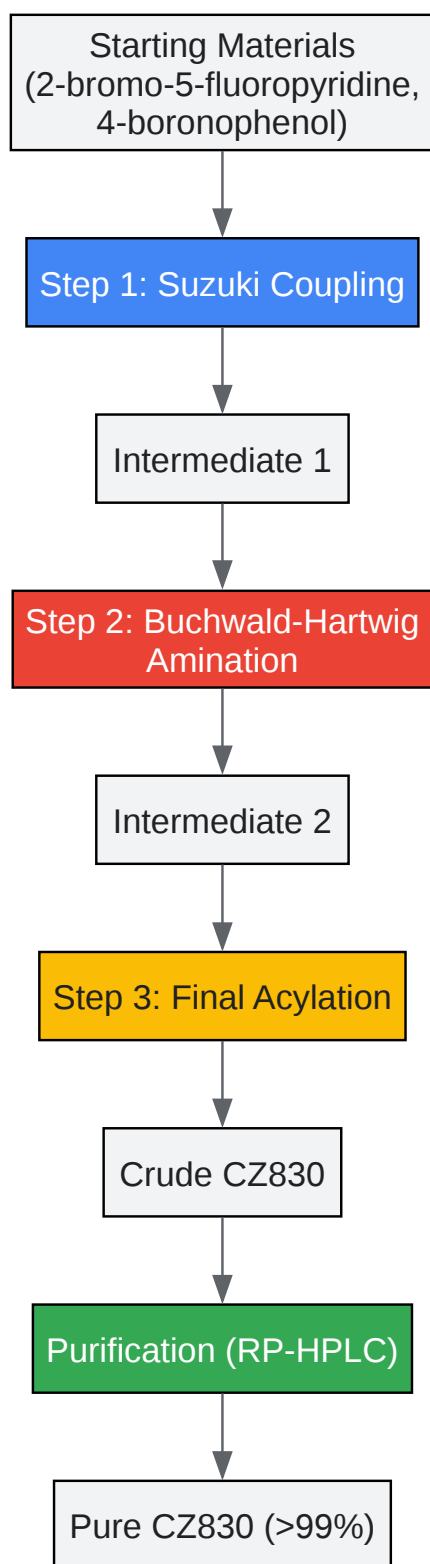


Figure 1: CZ830 Synthesis Workflow

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Figure 1: **CZ830** Synthesis Workflow

## Hypothetical Signaling Pathway of CZ830

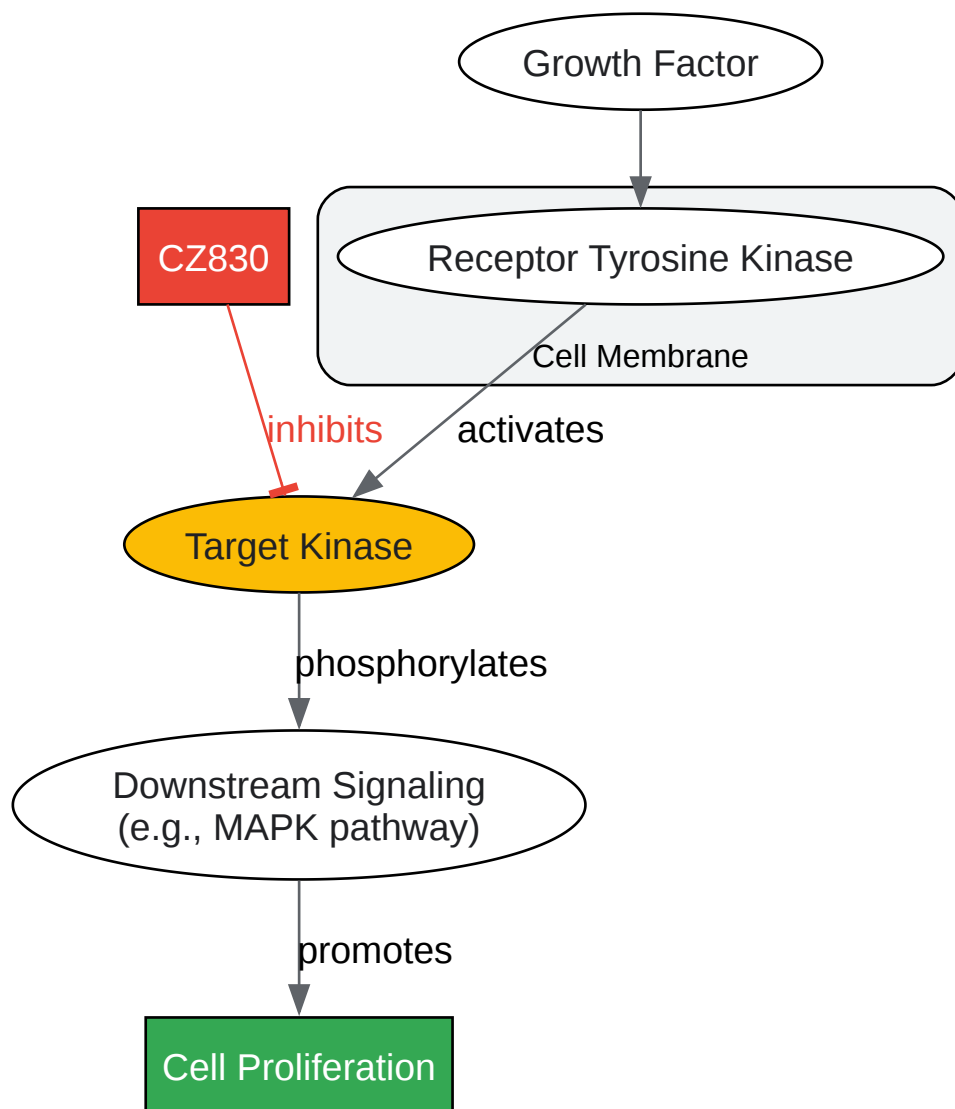


Figure 2: Hypothetical Signaling Pathway of CZ830

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Figure 2: Hypothetical Signaling Pathway of **CZ830**

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